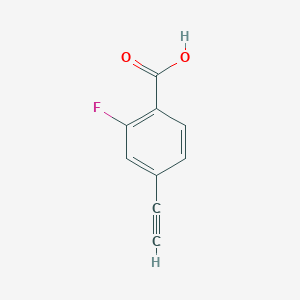

4-Ethynyl-2-fluorobenzoic acid

Descripción

Significance of Halogenation (Fluorine) in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's physicochemical properties. In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase the binding affinity of a drug candidate to its biological target. The strong electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which is a critical parameter for drug absorption and distribution.

The Ethynyl (B1212043) Group: A Versatile Pharmacophore and Synthetic Handle in Organic Synthesis and Drug Discovery

The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic chemistry. It can act as a key structural element, or pharmacophore, that interacts with biological targets. Furthermore, its linear geometry can be used to control the spatial arrangement of other parts of a molecule. The triple bond is also a reactive "handle" that can participate in a variety of chemical transformations. A particularly important reaction is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials. For instance, the synthesis of certain bioactive bicyclic heterocycles like phthalides and isocoumarins can be achieved using a Sonogashira-type reaction. ossila.com

Overview of Carboxylic Acid Derivatives in Advanced Chemical and Biological Applications

Carboxylic acids and their derivatives are fundamental building blocks in both biological systems and synthetic chemistry. In nature, they are key components of amino acids, fatty acids, and play crucial roles in metabolic pathways. globalscientificjournal.com In the laboratory, the carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, making it a cornerstone of organic synthesis. nih.gov These derivatives have found widespread applications. For example, esters are common in the fragrance industry and as pharmaceutical excipients, while amides form the backbone of many polymers and are prevalent in pharmaceuticals. globalscientificjournal.com The ability to form these derivatives allows chemists to fine-tune the properties of a molecule for a specific application.

Research Scope and Objectives Pertaining to 4-Ethynyl-2-fluorobenzoic Acid and its Derivatives

Research involving this compound and its derivatives is primarily focused on its application as a key intermediate in the synthesis of high-value compounds. A significant area of investigation is its use in the development of pharmaceuticals, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nuph.edu.uaresearchgate.net PARP inhibitors are a class of targeted cancer therapies, and this compound is a known precursor to complex molecules within this class. nuph.edu.uaresearchgate.net

The synthesis of this compound itself is an area of active research, with methods like the Sonogashira coupling of a suitable precursor, such as 4-iodo-2-fluorobenzoic acid, with a protected acetylene (B1199291) source like trimethylsilylacetylene, being a common strategy. libretexts.org The objectives of research in this area include the optimization of synthetic routes to improve yield and efficiency, the exploration of the compound's utility in creating diverse molecular scaffolds, and the evaluation of the biological activity of the resulting derivatives.

| Property | Value |

| Chemical Formula | C₉H₅FO₂ |

| CAS Number | 736117-41-2 |

| Molecular Weight | 164.14 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Carboxylic Acid, Fluorine, Ethynyl |

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFQFYAGCCDDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 Ethynyl 2 Fluorobenzoic Acid and Its Precursors

Strategies for the Direct Synthesis of 4-Ethynyl-2-fluorobenzoic Acid

The creation of this compound relies on precise and controlled chemical reactions to introduce its key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction

A primary method for introducing the ethynyl group onto the aromatic ring is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide. In the context of synthesizing this compound, a common precursor would be a 4-halo-2-fluorobenzoic acid, such as 4-bromo-2-fluorobenzoic acid.

The Sonogashira reaction is favored for its mild reaction conditions and tolerance of various functional groups. libretexts.org The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. wikipedia.org The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the reaction, even allowing it to proceed at room temperature. organic-chemistry.org

Table 1: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

|---|---|

| Catalyst | Palladium(0) complex |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Reactants | Terminal alkyne and an aryl or vinyl halide |

| Conditions | Typically mild, can be run at room temperature with a suitable base. libretexts.org |

| Advantages | High functional group tolerance, useful for complex molecule synthesis. wikipedia.org |

Ruthenium-Catalyzed Late-Stage C–H Alkynylation of Benzoic Acid Scaffolds

Recent advancements have demonstrated the utility of ruthenium(II) catalysts for the direct C-H alkynylation of benzoic acids. rsc.orgnih.gov This method offers a more atom-economical approach by functionalizing an existing C-H bond, thus avoiding the pre-functionalization required in cross-coupling reactions.

This strategy employs a ruthenium(II) biscarboxylate complex, which can facilitate the C-H activation of weakly coordinating benzoic acids. rsc.orgresearchgate.net The reaction proceeds under relatively mild conditions and has shown a broad substrate scope, including the ability to tolerate various functional groups. nih.govnih.gov This late-stage functionalization is particularly valuable for the synthesis of complex molecules where introducing an ethynyl group at a later step is advantageous. nih.gov

Nucleophilic Fluorination Approaches for Fluorobenzoic Acid Synthesis

The synthesis of the 2-fluorobenzoic acid scaffold, a precursor to the final product, can be achieved through nucleophilic fluorination methods. umn.edu One approach involves the fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. umn.eduresearchgate.net This transition-metal-free method provides a facile route to 2-fluorobenzoic acids. umn.edu Another method for producing 2-fluorobenzoic acid involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride and sodium nitrite. chemicalbook.com

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

Esterification Reactions for Medicinal Chemistry and Material Precursors (e.g., Steglich Esterification)

Esterification of the carboxylic acid is a common transformation. The Steglich esterification is a particularly mild and effective method, especially for substrates that are sensitive to acidic conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com The reaction proceeds at room temperature and is known for its ability to form esters from sterically hindered or acid-labile substrates. organic-chemistry.orgrsc.org

Table 2: Components of the Steglich Esterification

| Component | Role | Example |

|---|---|---|

| Coupling Reagent | Activates the carboxylic acid. | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | Facilitates the acyl transfer. | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Typically a polar aprotic solvent. | Dichloromethane (DCM), Dimethylformamide (DMF) rsc.org |

The Mitsunobu reaction presents another mild alternative for esterification, particularly effective for forming phenyl esters from benzoic acids and phenols. researchgate.net

Amide Bond Formation and Nitrogen Heterocycle Incorporation

The carboxylic acid can be converted to an amide, a crucial functional group in many biologically active molecules. Standard amide bond formation protocols can be employed, often involving the activation of the carboxylic acid followed by reaction with an amine. rsc.org For challenging substrates, such as those that are sterically hindered or involve electron-deficient amines, specific protocols like the in situ formation of acyl fluorides can be effective. rsc.org

Furthermore, the amide bond can serve as a precursor or a key structural element in the formation of nitrogen-containing heterocycles. nih.gov For instance, the 1,2,3-triazole ring is recognized as a bioisostere of the amide bond, mimicking its trans conformation and hydrogen bonding capabilities. nih.gov This allows for the design of molecules with improved properties such as metabolic stability. nih.gov

Formation of Complex Molecular Architectures Incorporating the this compound Motif

The terminal alkyne and the carboxylic acid functionalities of this compound serve as key reactive sites for elongating and building complex molecular frameworks. The primary transformations utilized for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon bonds.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone method for integrating the this compound scaffold into larger molecules. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne (like the one in this compound) and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it can be performed under mild conditions, which is advantageous for the synthesis of complex, functionalized molecules. wikipedia.orglibretexts.org

A significant application of this methodology is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. iqs.edunuph.edu.ua One of the most prominent PARP inhibitors, Olaparib, features a complex heterocyclic system built upon a benzamide (B126) core derived from this compound.

Synthesis of PARP Inhibitor Scaffolds

The synthesis of advanced PARP inhibitors often involves a multi-step sequence where the 4-ethynyl-2-fluorobenzoyl moiety is constructed and then elaborated. In a representative synthesis of an Olaparib intermediate, the process begins with a suitable precursor which is then converted to the key ethynyl derivative.

For instance, a synthetic route may start from 2-fluoro-4-iodobenzoic acid. This precursor undergoes a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene. The silyl (B83357) protecting group is subsequently removed to unmask the terminal alkyne, yielding this compound. This intermediate is then activated, often by converting the carboxylic acid to an acyl chloride, and reacted with another complex heterocyclic amine to form the final amide bond.

An alternative and scalable synthesis of Olaparib highlights a convergent approach where the core phthalazinone structure is built first. rsc.orgresearchgate.net In this pathway, a key intermediate containing a bromoaryl group is coupled with 2-acetylbenzoic acid. rsc.orgresearchgate.net The resulting structure is then cyclized with hydrazine (B178648) to form the phthalazinone ring system, which is analogous to the structures derived from this compound.

The following table outlines a generalized reaction sequence for the incorporation of the this compound motif into a complex amide, representative of the core structure in several PARP inhibitors.

Table 1: Generalized Synthetic Scheme for Complex Amide Formation

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 2-Fluoro-4-iodobenzoic acid | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-4-((trimethylsilyl)ethynyl)benzoic acid | Introduction of the protected alkyne via Sonogashira coupling. |

| 2 | 2-Fluoro-4-((trimethylsilyl)ethynyl)benzoic acid | K₂CO₃, Methanol | This compound | Deprotection to reveal the terminal alkyne. |

| 3 | This compound | Oxalyl chloride or SOCl₂ | 4-Ethynyl-2-fluorobenzoyl chloride | Activation of the carboxylic acid for amidation. |

| 4 | 4-Ethynyl-2-fluorobenzoyl chloride | Complex Heterocyclic Amine (R-NH₂) | N-(R)-4-ethynyl-2-fluorobenzamide | Formation of the final complex molecule via amide bond coupling. |

Cycloaddition Reactions

The ethynyl group of this compound can also participate in cycloaddition reactions to form various heterocyclic and carbocyclic ring systems. rsc.org The [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne acts as a dienophile, can be used to construct six-membered rings. organic-chemistry.orgmdpi.com These reactions provide a powerful tool for rapidly increasing molecular complexity and accessing diverse chemical space. For example, intramolecular cycloadditions of pyridazine (B1198779) derivatives bearing alkyne side chains have been used to construct fused heterocyclic systems. mdpi.com While specific examples starting directly from this compound in this context are less common in readily available literature, the reactivity pattern is a well-established principle in organic synthesis for building complex architectures from alkyne-containing building blocks. beilstein-journals.org

The research into PARP inhibitors demonstrates the utility of this compound and its precursors in creating intricate and medicinally relevant molecules. researchgate.netnih.gov The ability to selectively functionalize its reactive sites through robust and high-yielding reactions like the Sonogashira coupling makes it an invaluable component in modern synthetic strategies. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethynyl 2 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

While a definitive spectrum for 4-ethynyl-2-fluorobenzoic acid is not publicly available, its expected ¹H and ¹³C NMR spectral features can be reliably predicted based on its structure and data from analogous compounds like 4-fluorobenzoic acid, 2-fluorobenzoic acid, and 4-ethynylbenzoic acid.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show four distinct signals: one for the acidic proton of the carboxyl group, one for the terminal alkyne proton, and three for the aromatic protons.

Carboxylic Acid Proton (-COOH): This proton is anticipated to appear as a broad singlet far downfield, typically in the range of δ 12.0-13.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

Aromatic Protons (-C₆H₃-): The three protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by the fluorine, carboxylic acid, and ethynyl (B1212043) substituents. The proton at C3 (adjacent to both the fluorine and ethynyl groups) would likely be a doublet. The proton at C5 (between the ethynyl and carboxyl groups) would appear as a doublet of doublets. The proton at C6 (adjacent to the carboxyl group) would also be a doublet. Their chemical shifts are expected in the aromatic region, approximately δ 7.0-8.2 ppm.

Alkynyl Proton (≡C-H): The terminal proton of the ethynyl group is expected to be a sharp singlet around δ 3.0-3.5 ppm. The deshielding effect of the aromatic ring places it in this characteristic region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and is expected to appear around δ 165-170 ppm.

Aromatic Carbons (-C₆H₃-): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the fluorine (C2) will show a large C-F coupling constant and appear significantly downfield. The other carbons will resonate between δ 115 and 140 ppm, with their exact shifts determined by the electronic effects of the substituents. For comparison, in 4-fluorobenzoic acid, the aromatic carbons appear between δ 115 and 167 ppm.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group are expected to resonate in the range of δ 80-90 ppm. The carbon directly attached to the aromatic ring will be slightly more downfield than the terminal alkyne carbon.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | 12.0 - 13.0 (s, broad) | 165 - 170 |

| Aromatic H3 | ~7.0 - 8.2 (d) | - |

| Aromatic H5 | ~7.0 - 8.2 (dd) | - |

| Aromatic H6 | ~7.0 - 8.2 (d) | - |

| Aromatic C1-C6 | - | 115 - 140 (C-F coupling expected) |

| ≡C-H | 3.0 - 3.5 (s) | ~80 - 90 |

| -C≡ | - | ~80 - 90 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides direct information about the electronic environment of the fluorine atom. Based on data for the isomeric compound 2-ethynyl-4-fluorobenzoic acid, which shows a signal at δ -111.80 ppm, a similar chemical shift is anticipated. The resonance for 4-fluorobenzoate, used as an internal standard in some studies, appears at -114.2 ppm. The precise shift for this compound will be influenced by the positions of the electron-withdrawing carboxyl and ethynyl groups relative to the fluorine atom on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons, confirming their positions relative to one another on the ring. No cross-peaks would be observed for the isolated alkynyl and carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the alkynyl proton signal to the terminal alkynyl carbon. The carbons without attached protons (quaternary carbons), such as the carboxyl carbon, the two aromatic carbons bonded to substituents (C1, C2, C4), and the internal alkyne carbon, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The alkynyl proton (≡C-H) showing correlations to the internal alkyne carbon and the aromatic carbon at the point of attachment (C4).

Aromatic protons showing correlations to neighboring carbons and the carbons of the substituents, for example, the proton at C5 correlating to the carboxyl carbon (C7).

These correlations would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

≡C-H Stretch (Alkyne): A sharp, strong absorption should appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is anticipated in the range of 1680-1710 cm⁻¹, corresponding to the carbonyl group of the aromatic carboxylic acid. In a related derivative, this peak was observed at 1728 cm⁻¹.

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the region of 2100-2140 cm⁻¹, which is characteristic of the carbon-carbon triple bond stretch.

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ would indicate the presence of the C-F bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Strong, Broad |

| Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Very Strong |

| Aryl-Fluoride | C-F Stretch | 1200 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric, non-polar bonds. For this compound, the Raman spectrum would provide confirmatory evidence for the key functional groups. The most prominent feature would likely be a very strong signal for the symmetric C≡C stretch of the alkyne group between 2100-2140 cm⁻¹. This vibration is often weak in the IR spectrum but strong in the Raman, making the two techniques highly complementary for identifying alkynes. Other expected signals include the aromatic ring breathing modes, which are also typically strong in Raman spectra. The analysis of Raman spectra of related molecules like 2,3,6-trifluorobenzoic acid confirms that skeletal vibrations and substituent-sensitive modes are readily observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of a precise elemental formula. This is particularly important in distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, the elemental composition of a molecule can be confirmed when the experimentally measured mass is in close agreement with the theoretically calculated mass. This technique is often used to confirm the structure of precursor and product ions in fragmentation studies. sci-hub.se The use of HRMS, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), allows for the confident assignment of chemical formulas to observed ions based on their exact mass and isotopic patterns. researchgate.net

Table 1: Theoretical vs. Experimental Mass Data for Benzoic Acid Derivatives

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 4-Ethynylbenzoic acid | C₉H₆O₂ | 146.03678 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.02735 |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.02735 |

Note: This table presents the theoretically calculated monoisotopic masses. Experimental values obtained via HRMS would be expected to closely match these figures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile compounds like this compound and its derivatives. sci-hub.se This method typically generates ions such as the deprotonated molecule [M-H]⁻, the protonated molecule [M+H]⁺, or adducts with other ions present in the solution. sci-hub.se

ESI-MS is instrumental in determining the molecular weight of these compounds and can be coupled with tandem mass spectrometry (MS/MS) to study their fragmentation pathways. nih.gov The fragmentation of deprotonated benzoic acid derivatives is a characteristic process that can provide significant structural information. sci-hub.se For example, a common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide. sci-hub.se The study of such fragmentation patterns can aid in the structural elucidation of novel derivatives.

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms in a solid-state material, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Supramolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. rigaku.com This technique requires a high-quality single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the precise determination of atomic positions within the crystal lattice.

Beyond determining the molecular structure, SCXRD provides invaluable insights into the supramolecular assembly of molecules in the solid state. This includes the characterization of non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net The study of these interactions is crucial for understanding the physical properties of the material and for the rational design of new materials with desired properties, a field known as crystal engineering. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify the crystalline phases present in a bulk sample. ncl.ac.uk Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). ethz.ch

PXRD is essential for assessing the phase purity of a synthesized sample of this compound or its derivatives. ncl.ac.uk By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data or a reference database, one can confirm the identity of the crystalline phase and detect the presence of any impurities. ncl.ac.ukresearchgate.net Furthermore, quantitative phase analysis can be performed using methods like the Rietveld refinement or doping methods to determine the relative amounts of different crystalline phases in a mixture. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Ethynyl 2 Fluorobenzoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its properties and behavior. google.comijastems.org

The first step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.comarxiv.org For 4-Ethynyl-2-fluorobenzoic acid, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used for this purpose. vjst.vnnih.gov

The presence of rotatable bonds, particularly the C-C bond connecting the carboxylic acid group to the phenyl ring, gives rise to different conformers. The primary conformers of benzoic acid derivatives are typically the cis and trans forms, referring to the orientation of the carboxylic proton relative to the carbonyl oxygen. For ortho-substituted benzoic acids, interactions between the substituent and the carboxylic group can influence the relative stability of these conformers. researchgate.net In the case of 2-fluorobenzoic acid, for example, calculations show the existence of low-energy cis conformers and higher-energy trans conformers. tdx.cat A computational study of this compound would similarly map out this conformational energy landscape, identifying the global minimum energy structure and the energy barriers to rotation. arxiv.org

Below is a table of representative optimized geometric parameters, which would be a typical output of a DFT geometry optimization calculation.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical but realistic values based on DFT calculations of similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C=O | 1.21 |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-F | 1.35 | |

| C-C (ring-COOH) | 1.49 | |

| C-C (ring-ethynyl) | 1.43 | |

| C≡C | 1.21 | |

| C≡C-H | 1.06 | |

| Bond Angles | C-C-O | 118.0 |

| C-C=O | 123.0 | |

| O=C-O | 119.0 | |

| Dihedral Angle | C(ring)-C(ring)-C-O | ~0° or ~180° |

| Data is illustrative and based on typical values from DFT calculations on related structures. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and ethynyl (B1212043) groups, which are good electron donors. The LUMO is likely to be localized on the carboxylic acid group, an electron-withdrawing moiety. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. beilstein-journals.org

Table 2: Representative Frontier Orbital Energies This table presents hypothetical but realistic values for a molecule of this type.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Values are illustrative, based on typical DFT results for substituted aromatic compounds. nih.govresearchgate.net |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. By calculating the second derivatives of the energy, one can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govnih.govnih.gov This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic stretches of the O-H, C=O, C≡C, and C-F bonds. Comparing calculated spectra with experimental ones can confirm the structure and identify the predominant conformer. ijastems.orgnih.gov

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. d-nb.inforsc.org This is particularly valuable for complex molecules where spectral overlap can make assignments ambiguous. mdpi.com For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for its structural elucidation. The accuracy of these predictions is often improved by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers. d-nb.info

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative Data adapted from a study on 2,4-Dichlorobenzoic acid to illustrate typical DFT accuracy.

| Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental FT-IR Frequency (cm⁻¹) |

| O-H Stretch | 3505 | 3486 |

| C-H Stretch (ring) | 3072 | 3072 |

| C=O Stretch | 1755 | 1705 |

| C-C Stretch (ring) | 1547 | 1555 |

| O-H Bend | 1263 | 1282 |

| C-O Stretch | 1217 | 1210 |

| Source: Adapted from data on 2,4-Dichlorobenzoic acid. ijastems.org |

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. doi.org These descriptors provide a theoretical framework for understanding a molecule's behavior in chemical reactions.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

A high electrophilicity index (ω) indicates a good electrophile, while a low chemical hardness (high softness) suggests high reactivity. nih.gov These parameters are invaluable for predicting how this compound might interact with other reagents. The fluorine and ethynyl substituents significantly modulate the electronic properties and thus the reactivity of the benzoic acid core. researchgate.net

Table 4: Calculated Global Reactivity Descriptors This table uses the representative orbital energies from Table 2 to calculate the descriptors.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Potential (μ) | -χ | -4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.5 |

| Softness (S) | 1/(2η) | 0.2 |

| Electrophilicity Index (ω) | μ²/(2η) | 3.2 |

| Values are illustrative and derived from the energies in Table 2. |

Quantum Chemical Topology Approaches for Chemical Bonding and Intermolecular Interactions

While DFT provides information based on molecular orbitals, which are delocalized over the entire molecule, Quantum Chemical Topology methods offer a different perspective by partitioning the electron density in real space.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. vjst.vn A key concept in AIM is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. mdpi-res.com

The properties of the electron density at the BCP reveal the nature of the chemical bond.

Electron Density (ρ(rb)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(rb)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(rb) < 0) signifies a concentration of charge, characteristic of covalent or "shared" interactions. A positive value (∇²ρ(rb) > 0) indicates charge depletion, typical of "closed-shell" interactions like ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

An AIM analysis of this compound would precisely characterize every bond, from the strong covalent C-C, C=O, and C≡C bonds to the polar C-F bond and the intermolecular hydrogen bonds that form in the crystalline state or in dimers. vjst.vnresearchgate.net

Table 5: Expected AIM Parameters for Bonds in this compound

| Bond Type | Expected Sign of ∇²ρ(rb) | Nature of Interaction |

| C-C / C=C (Aromatic) | Negative | Shared (Covalent) |

| C≡C (Ethynyl) | Negative | Shared (Covalent) |

| C=O (Carbonyl) | Negative | Shared (Covalent) |

| C-F | Positive | Polar Covalent (intermediate) |

| O-H···O (H-bond) | Positive | Closed-shell |

| Based on established principles of AIM theory. mdpi-res.comresearchgate.net |

Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Topologies

Computational analysis through Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provides a profound understanding of the bonding and non-covalent interactions within this compound. While specific studies exclusively on this molecule are not prevalent, the application of these well-established theoretical methods allows for a detailed characterization.

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs). jussieu.frchemrxiv.org It functions by plotting the reduced density gradient against the electron density, which reveals weak interactions that are crucial for molecular assembly and ligand-receptor binding. jussieu.fr For this compound, an RDG analysis would identify key interactions. The appearance of steep peaks at low electron density in an RDG plot signifies these non-covalent interactions. jussieu.fr Isosurfaces colored based on the sign of the second eigenvalue of the Hessian matrix of the electron density can distinguish between attractive interactions, such as hydrogen bonds (typically shown in blue), and repulsive or steric clashes (shown in red), with weak van der Waals forces appearing in green. jussieu.fr In a hypothetical dimer of this compound, one would expect to visualize the hydrogen bonds involving the carboxylic acid groups and potential π-stacking interactions between the phenyl rings. researchgate.net

Electron Localization Function (ELF): The Electron Localization Function (ELF) offers a method for mapping electron pair probability in a molecule, providing a chemically intuitive picture of electron localization. wikipedia.orgpwmat.com It is a measure of the likelihood of finding an electron near a reference electron of the same spin. wikipedia.orgpwmat.com High ELF values (approaching 1) indicate regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores, while lower values (around 0.5) are characteristic of an electron gas, signifying delocalization. wikipedia.orgpwmat.com An ELF analysis of this compound would clearly delineate the C-C and C-H covalent bonds, the C≡C triple bond of the ethynyl group, the C-F bond, and the lone pairs on the oxygen and fluorine atoms. wikipedia.org This provides a faithful visualization that aligns with VSEPR theory. wikipedia.orgpwmat.com

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is a computational method used to visualize localized molecular orbitals, offering an intuitive representation of chemical bonding. ontosight.ai The parameters of critical points in the LOL topology can reflect changes in the size, density, and energy of electron pairs, particularly lone pairs. rsc.org For this compound, LOL diagrams would complement the ELF analysis, providing clear images of the bonding and non-bonding electron regions. researchgate.netresearchgate.net The topology near the fluorine and oxygen atoms, for instance, would be characterized to quantify the properties of their lone pairs. rsc.org

Together, these topological analyses provide a comprehensive, three-dimensional understanding of the electronic structure of this compound, which is fundamental for predicting its reactivity, stability, and interactions with other molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting how a ligand like this compound might interact with a biological target. These methods are crucial in drug discovery for assessing binding affinity and the stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. mdpi.com Analogues of 4-ethynyl-benzoic acid have been studied as potential agonists for the Retinoid-X-Receptor (RXR), a key target in cancer therapy. mdpi.comnih.gov For example, in a study of bexarotene (B63655) analogues, docking studies using the human RXRα crystal structure were performed to predict binding energies. nih.gov The results showed that modifications to the core structure significantly influenced the binding affinity, primarily due to changes in desolvation energy and hydrogen bonding interactions with key residues like Arg316. nih.gov A similar approach for this compound would likely involve docking it into the RXRα binding pocket to predict its binding mode and affinity, with the ortho-fluoro and carboxylic acid groups being key determinants of the interaction.

Table 1: Predicted Binding Affinities of Bexarotene and Analogues with RXRα

| Compound | Predicted Average Binding Free Energy (kcal/mol) |

| Bexarotene (1) | -14.9 |

| Analogue 12 | Significantly higher than Bexarotene |

| Analogue 14 | Significantly higher than Bexarotene |

| Analogue 16 | -16.0 |

| Analogue 18 | -14.9 |

| Analogue 20 | -14.8 |

This table is illustrative, based on data for bexarotene analogues from a study by E. A. Tili et al. nih.gov The values demonstrate the type of output generated from molecular docking studies.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com An MD simulation of this compound bound to a target like RXRα would reveal the stability of its binding pose and the flexibility of the ligand within the binding site. Fluctuations in the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored; stable RMSD values suggest a stable complex, whereas large fluctuations can indicate instability or induced conformational changes in the receptor. nih.gov

These computational approaches are critical for the rational design of new therapeutic agents, allowing for the pre-screening of compounds and providing a molecular basis for their observed biological activity before undertaking more resource-intensive experimental synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR models have been published for this compound itself, the methodology provides a framework for predicting its activity based on its structural features.

The development of a QSAR model for a class of compounds including this compound would involve several key steps:

Data Set Compilation: A dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for receptor activation) would be assembled. This would include this compound and its analogues with variations in substituents.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., LogP), and topological indices.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the descriptors to the biological activity. For instance, a 3D-QSAR model might use field-based properties like electrostatic and steric fields to build the correlation. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated. This is typically done using an external test set of compounds that were not used in the model's development. Statistical metrics such as the squared correlation coefficient (r²) for the training set and the predictive r² (pred_r²) for the test set are evaluated to ensure the model is robust and not overfitted. nih.gov

A statistically significant QSAR model could then be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent and selective compounds. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with π-conjugated systems, like this compound, are of significant interest for applications in non-linear optics (NLO). nih.govbohrium.com NLO materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications. nih.govmdpi.com The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ).

The structure of this compound possesses features that are conducive to NLO activity. The conjugated system, comprising the phenyl ring and the ethynyl group, allows for the delocalization of π-electrons, which is a key requirement for high NLO response. analis.com.my The presence of electron-donating or electron-withdrawing groups can further enhance these properties by creating charge asymmetry.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules. analis.com.my Theoretical calculations for similar molecules have demonstrated that the introduction of ethynyl groups and other substituents can significantly impact the first hyperpolarizability (β), a measure of the second-order NLO response. analis.com.my For instance, studies on ethynylated chalcone (B49325) systems have shown that the π-conjugated acetylide groups enhance the NLO response. analis.com.my

Table 2: Representative Calculated NLO Properties for a Related Organic Molecule

| Property | Value |

| Linear Polarizability <α> (esu) | 38.47 × 10⁻²⁴ |

| First Hyperpolarizability βTot (esu) | 12.64 × 10⁻³⁰ |

This table is illustrative, showing calculated NLO properties for a Fluoro-N-Acylhydrazide derivative, a molecule with features relevant to NLO studies. nih.gov The values demonstrate the type of data generated from DFT calculations. 'esu' stands for electrostatic units.

Theoretical calculations for this compound would involve optimizing its geometry and then computing its electric dipole moment, linear polarizability, and first and second hyperpolarizabilities using an appropriate DFT functional and basis set. nih.govnih.gov The results would provide a quantitative estimate of its potential as an NLO material, guiding further experimental investigation into its use for advanced optical applications.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of aryl alkynes, including 4-ethynyl-2-fluorobenzoic acid, is a cornerstone of modern organic chemistry. researchgate.netnumberanalytics.com Traditional methods, while effective, often rely on transition-metal catalysts and harsh reaction conditions. The future of synthesizing this and similar compounds lies in the adoption of greener and more sustainable methodologies.

One promising avenue is the use of Deep Eutectic Solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. DESs are attractive as "green" solvents due to their low cost, low toxicity, and biodegradability. mdpi.comresearchgate.netnih.gov Research into the use of DESs for the synthesis of related heterocyclic compounds, such as 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids, has shown that DESs can act as both the solvent and a catalyst, leading to moderate to good yields under milder conditions. mdpi.comresearchgate.netnih.gov The application of DESs, potentially in combination with microwave or ultrasound assistance, could offer a more sustainable route to this compound and its derivatives. mdpi.comnih.gov

Furthermore, the development of photocatalytic methods presents another sustainable approach. For instance, the use of oxalate (B1200264) as a green and traceless reductant in the photocatalytic reductive functionalization of aryl alkynes eliminates the need for expensive transition-metal catalysts and operates under mild conditions. acs.org Such methods hold significant promise for the late-stage modification of complex molecules. acs.org

The table below summarizes potential sustainable synthetic strategies for aryl alkynes.

| Synthetic Strategy | Key Features | Potential Advantages |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-toxicity solvents. mdpi.comresearchgate.netnih.gov | Reduced environmental impact, potential for catalyst-free reactions, milder reaction conditions. mdpi.com |

| Photocatalysis | Light-induced reactions, often with green reductants. acs.org | Avoidance of precious metal catalysts, mild reaction conditions, high functional group tolerance. acs.org |

| Copper-Catalyzed Decarboxylative Alkynylation | Utilizes simple copper salts and oxygen as a green oxidant. acs.org | Use of abundant and inexpensive materials, tolerance of various functional groups. acs.org |

Exploration of Novel Biological Targets and Therapeutic Areas for Compounds with the Ethynyl-Fluorobenzoic Acid Motif

The ethynyl-fluorobenzoic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.net Derivatives incorporating this motif have shown promise in a variety of therapeutic areas.

One significant area of exploration is in the development of selective Retinoid-X-Receptor (RXR) agonists . nih.govnih.gov RXR is a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. nih.gov Analogs of bexarotene (B63655), a drug used to treat cutaneous T-cell lymphoma, that incorporate a modified benzoic acid moiety have been synthesized and evaluated for their ability to selectively activate RXR. nih.govnih.gov The development of novel rexinoids with improved biological properties and reduced side effects is an active area of research. nih.gov

Another promising target is the metabotropic glutamate (B1630785) receptor 5 (mGlu5) , a G-protein-coupled receptor involved in various neurological and psychiatric disorders. nih.gov Negative allosteric modulators (NAMs) of mGlu5 containing a phenylethynyl group have shown efficacy in preclinical models of pain, anxiety, and addiction. nih.gov The 3-cyano-5-fluorobenzamide (B1149405) scaffold, which shares structural similarities with this compound, has been used to rapidly generate libraries of mGlu5 NAMs. nih.gov

Furthermore, compounds containing the ethynyl-fluorophenyl moiety have been investigated as GPCR ligands with potential applications as anticancer and thrombolytic agents through the inhibition of phosphoinositide 3-kinase (PI3-Kinase) and protease-activated receptor 1 (PAR-1). doi.org The synthesis of quinoline (B57606) derivatives bearing a 2-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)-4-fluorobenzoic acid component highlights the versatility of this scaffold in targeting complex biological pathways. doi.org

The table below details some of the biological targets and therapeutic areas for compounds containing the ethynyl-fluorobenzoic acid motif.

| Biological Target | Therapeutic Area | Example Compound Class |

| Retinoid-X-Receptor (RXR) | Cancer (e.g., Cutaneous T-Cell Lymphoma) nih.govnih.gov | Bexarotene analogs nih.govnih.gov |

| Metabotropic Glutamate Receptor 5 (mGlu5) | Neurological and Psychiatric Disorders (e.g., Pain, Anxiety, Addiction) nih.gov | Phenyl-ethynyl-pyridine derivatives nih.gov |

| Phosphoinositide 3-kinase (PI3-Kinase) | Cancer, Thrombosis doi.org | Ethynyl-quinoline derivatives doi.org |

| Epidermal Growth Factor Receptor (EGFR) | Cancer mdpi.com | Quinazoline derivatives mdpi.com |

Advanced Materials with Enhanced Properties through Structural Modifications

The incorporation of fluorine and ethynyl (B1212043) groups into organic molecules can lead to the development of advanced materials with unique and enhanced properties. mdpi.commdpi.com The rigid and linear nature of the ethynyl group, combined with the high electronegativity and small size of the fluorine atom, makes this compound an attractive building block for functional materials.

One area of interest is the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. mdpi.com The introduction of fluorine into MOFs can enhance their hydrophobicity and stability. mdpi.com For instance, the use of 2-fluorobenzoic acid as a modulator in the synthesis of a europium-based MOF resulted in a stable framework with a UiO-66 crystal structure. nih.gov The ethynyl group can also be incorporated to increase the conjugation and luminescence properties of the MOF, making them suitable for applications such as selective sensing. nih.gov

Furthermore, the ethynyl-substituted benzamide (B126) framework has been studied for its role in directing the formation of functional crystalline materials . mdpi.com The interplay of hydrogen bonding involving the carboxylic acid and amide groups, along with potential π-stacking interactions from the aromatic ring and ethynyl group, can be used to control the solid-state packing and, consequently, the material's properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the design and discovery process. acs.orgbohrium.comnih.govresearchgate.netchemrxiv.org

For a compound like this compound, AI and ML can be applied in several ways:

Predicting Biological Activity: Machine learning models can be trained on existing data for benzoic acid derivatives to predict their biological activity against various targets. acs.orgbohrium.comnih.govresearchgate.netchemrxiv.org This can help prioritize the synthesis of the most promising candidates.

Designing Novel Derivatives: Generative AI models can design novel molecules with desired properties by learning the underlying chemical patterns from large databases of known compounds. sigmaaldrich.com This could be used to generate new derivatives of this compound with enhanced therapeutic potential or material properties.

Optimizing Synthetic Routes: AI algorithms can be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, potentially leading to more efficient and sustainable methods for producing these compounds. sigmaaldrich.com

Predicting Physicochemical Properties: ML models can accurately predict key physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development and materials applications. acs.orgbohrium.comnih.gov

The integration of AI and ML offers a powerful approach to navigate the vast chemical space and unlock the full potential of the this compound scaffold in a more efficient and targeted manner. mdpi.com

Q & A

Q. Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.